Bis(9,9-dimethyl-9H-fluoren-2-yl)amine
Overview
Description
“Bis(9,9-dimethyl-9H-fluoren-2-yl)amine” is a chemical compound with the molecular formula C30H27N . It is a solid at 20°C and appears as a white to orange to green powder or crystal . .
Synthesis Analysis
“this compound” can be synthesized from Carbamic acid, N,N-bis (9,9-dimethyl-9H-fluoren-2-yl)-, 1,1-dimethylethyl ester . A scalable and chromatography-free synthetic sequence has been developed .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C30H27N . The molecular weight of the compound is 401.55 .Chemical Reactions Analysis
“this compound” is used as a building block of organic sensitizers for use in dye-sensitized solar cells . It is also used as a pharmaceutical intermediate .Physical and Chemical Properties Analysis
“this compound” is a solid at 20°C . It has a melting point of 179.0 to 186.0 °C . It is soluble in Dimethylformamide .Scientific Research Applications
Polymer Chemistry and Material Science
- Organosolubility and Optical Transparency of Polyimides : Bis(9,9-dimethyl-9H-fluoren-2-yl)amine derivatives have been used in the synthesis of novel polyimides, which exhibit high organosolubility and optical transparency. These polyimides show potential for creating transparent, flexible, and strong films with low moisture absorption and dielectric constants, making them suitable for various material applications including electronics and coatings (Zhang et al., 2010).
- High-Performance Organic Light-Emitting Diodes (OLEDs) : Derivatives of this compound have been utilized in the development of solution processable materials for OLEDs. This includes the construction of full hydrocarbons and their application in devices demonstrating high maximum efficiencies and brightness, signifying their relevance in advanced optoelectronic technologies (Ye et al., 2010).
Electrochemistry and Photophysics
- Electrochromic and Electrofluorescent Behaviors : this compound-based polyamides have been studied for their electroactive properties, demonstrating reversible redox behavior with significant color change, and strong blue fluorescence emission. This suggests applications in electrochromic devices and sensors (Meng et al., 2017).
- Novel Electron Transport Layer for Polymer Solar Cells : A benzodithiophene-based compound with this compound structure has been synthesized for use as an electron-transporting layer in polymer solar cells, indicating potential applications in renewable energy technologies (Kim et al., 2014).
Biomedical Applications
- Cytotoxic Studies and Anti-Cancer Properties : Research has been conducted on fluorene compounds derived from this compound for their potential anti-cancer properties. These studies focus on molecular structure and cytotoxic effects against cancer cell lines, contributing to the field of medicinal chemistry and cancer therapy (Ishak et al., 2019).
Optoelectronic Devices
- Thermally Activated Delayed Fluorescence Materials : Compounds based on this compound have been designed for use in organic light-emitting diodes (OLEDs) with thermally activated delayed fluorescence (TADF) properties. This suggests potential for creating efficient, high-performance optoelectronic devices (Yu et al., 2019).
Mechanism of Action
Target of Action
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine is primarily used as a building block of organic sensitizers . These sensitizers are key components in dye-sensitized solar cells . The primary target of this compound is therefore the dye molecules in these solar cells.
Mode of Action
The compound interacts with its targets (the dye molecules) by enhancing their ability to absorb and utilize sunlight . This interaction results in an increase in the efficiency of the solar cells .
Biochemical Pathways
The compound affects the light absorption pathway in dye-sensitized solar cells . By enhancing the ability of the dye molecules to absorb sunlight, it increases the amount of solar energy that can be converted into electricity .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties related to its absorption, distribution, and elimination in the context of its use in solar cells. The compound is soluble in Dimethylformamide , which may facilitate its distribution within the dye layer of the solar cells.
Result of Action
The molecular and cellular effects of the compound’s action include enhanced light absorption by the dye molecules and increased efficiency of the solar cells . At the cellular level, this can result in a more effective conversion of solar energy into electricity .
Action Environment
Environmental factors such as light intensity and temperature can influence the action, efficacy, and stability of this compound. For instance, higher light intensities may lead to increased energy absorption and conversion, while extreme temperatures could potentially affect the stability of the compound . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluoren-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N/c1-29(2)25-11-7-5-9-21(25)23-15-13-19(17-27(23)29)31-20-14-16-24-22-10-6-8-12-26(22)30(3,4)28(24)18-20/h5-18,31H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSMGMWMTSWXDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731363 | |
Record name | N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500717-23-7 | |
Record name | N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis-(9,9-dimethylfluoren-2-yl)amin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.280.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.